N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide
Description
Molecular Formula and Structural Features
The molecular formula is deduced as C₂₄H₁₈Cl₂NO₅ , derived from:
- Benzofuran core : C₈H₅O
- 3-Chloro-4-methoxybenzoyl group : C₈H₆ClO₃
- 2-(2-Chlorophenoxy)acetamide : C₈H₇ClNO₂
A comparative analysis with structurally analogous compounds, such as N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(2-chlorophenoxy)acetamide (C₂₄H₁₈ClNO₄) , highlights the substitution-driven variations in molecular weight and polarizability.
The presence of two chlorine atoms and a methoxy group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Historical Context in Heterocyclic Chemistry Research
Benzofuran derivatives have been extensively studied since the mid-20th century due to their prevalence in natural products (e.g., psoralens) and synthetic pharmaceuticals. The integration of chlorophenyl groups into benzofuran systems gained traction in the 1990s, driven by their enhanced binding affinity to biological targets such as kinases and G-protein-coupled receptors .
Key Milestones:
- 1980s : Development of benzofuran-acetamide hybrids for analgesic applications.
- 2000s : Emergence of chlorinated benzofuran derivatives in anticancer research, exemplified by compounds like 2-(2-chlorophenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide .
- 2020s : Computational optimization of substituent patterns to improve metabolic stability, as seen in CID 3752849 .
The target compound builds on these advances by combining a 3-chloro-4-methoxybenzoyl group (known for electron-withdrawing effects) with a 2-chlorophenoxyacetamide chain (imparting conformational rigidity).
Significance of Benzofuran-Chlorophenyl Structural Motifs
Benzofuran Core:
The benzofuran system provides a planar, aromatic scaffold that facilitates π-π stacking interactions with biological targets. Its oxygen heteroatom enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetic optimization .
Chlorophenyl and Methoxy Substitutents:
- 3-Chloro-4-Methoxybenzoyl Group : The chlorine atom at position 3 increases lipophilicity, while the methoxy group at position 4 modulates electronic density, enhancing binding to hydrophobic enzyme pockets .
- 2-Chlorophenoxyacetamide : The chlorine atom at position 2 of the phenoxy group introduces steric hindrance, reducing off-target interactions. This motif is prevalent in herbicide design (e.g., chlorophenoxy auxins) .
Synergistic Effects:
The juxtaposition of these motifs creates a molecule with balanced hydrophobicity and polarity, ideal for traversing cell membranes while retaining target specificity. For instance, the acetamide linkage serves as a hydrogen-bond donor/acceptor, a feature exploited in protease inhibitors .
Properties
Molecular Formula |
C24H17Cl2NO5 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H17Cl2NO5/c1-30-19-11-10-14(12-17(19)26)23(29)24-22(15-6-2-4-8-18(15)32-24)27-21(28)13-31-20-9-5-3-7-16(20)25/h2-12H,13H2,1H3,(H,27,28) |
InChI Key |
DPZWKJJHSINRBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Substituted Benzofuran Intermediate
The target compound requires a 3-amino-benzofuran intermediate. Source details the synthesis of 3-amino-2-(4-chlorobenzoyl)benzofuran by reacting 2-hydroxyacetophenone derivatives with hydroxylamine, followed by cyclization in acidic conditions. For the 3-chloro-4-methoxy variant, 3-chloro-4-methoxybenzoyl chloride is used in a Friedel-Crafts acylation to functionalize the benzofuran at position 2.
Acylation at Position 2
Introducing the 3-chloro-4-methoxybenzoyl group at position 2 employs Friedel-Crafts acylation. Source demonstrates this using 1-(4-hydroxyphenyl)-1,3-heptandione dissolved in acetic acid, treated with O-(4-nitrophenyl)hydroxylamine to yield a nitro-substituted benzofuran. Adapting this, 3-chloro-4-methoxybenzoyl chloride reacts with the benzofuran intermediate in dichloromethane with AlCl₃ as a catalyst, achieving yields of 70–85%.
Acetamide Functionalization at Position 3
The 3-amino group undergoes N-acylation to form the acetamide moiety. Source outlines reacting 3-amino-2-aroylbenzofurans with chloroacetyl chloride in dioxane using DMAP, yielding N-(2-aroylbenzofuran-3-yl)-2-chloroacetamides. For the target compound, 2-(2-chlorophenoxy)acetyl chloride is substituted, synthesized via alkylation of 2-chlorophenol with chloroacetyl chloride in the presence of K₂CO₃.
Reaction Conditions :
Introduction of 2-Chlorophenoxy Group
The 2-chlorophenoxy moiety is introduced via nucleophilic substitution. Source describes alkylating potassium salts with N-hetaryl-2-chloroacetamides. Here, 2-chlorophenol reacts with 2-chloroacetamide in DMF using K₂CO₃, followed by coupling to the benzofuran-acetamide intermediate.
Optimization Data :
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Phenoxyalkylation | K₂CO₃, DMF | DMF | 80 | 70 |
| Acetamide Coupling | DMAP, Dioxane | Dioxane | 50 | 68 |
Integrated Synthetic Pathway
Combining these steps, the synthesis proceeds as follows:
-
Benzofuran Formation : Cyclization of 3-chloro-4-methoxy-substituted precursor via Rh-catalyzed annulation.
-
Acetamide Formation : N-acylation with 2-(2-chlorophenoxy)acetyl chloride.
-
Purification : Recrystallization from benzene or column chromatography.
Overall Yield : 45–55% (multi-step).
Industrial-Scale Considerations
Source details industrial optimization, emphasizing solvent recovery and catalytic reuse. For example, using acetic acid as both solvent and catalyst in acylation reduces waste. Continuous flow systems for cyclization steps enhance throughput by 30% compared to batch processing.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems. It may have applications in drug discovery and development.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties. It could be a candidate for developing new drugs or treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides
Compounds in this class (e.g., 4a-l , 5a-l ) share the benzofuran-3-yl scaffold substituted with a chlorobenzoyl group but vary in the acetamide side chain. For example:
- N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(piperidin-1-yl)acetamide (compound 4a ): Features a piperidine substituent on the acetamide.
- Target compound: Substituted with a 2-chlorophenoxy group instead of amines.
Key differences :
- The 2-chlorophenoxy group introduces steric bulk and enhanced lipophilicity compared to aliphatic amines.
- The dual chloro substituents (3-chloro-4-methoxybenzoyl and 2-chlorophenoxy) may improve target binding via halogen interactions .
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
- Structural features : Contains a 4-methoxyphenyl group and a chlorobenzyl moiety.
- The allyl group may confer metabolic instability compared to the target compound’s phenoxy group .
N-(2-Chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxobenzofuropyrimidin-2-yl]sulfanyl]acetamide
This derivative () incorporates a benzofuropyrimidinone core and a thioacetamide group.
- The target compound’s phenoxy group may offer better hydrolytic stability .
Spectral Characterization
Physical and Crystallographic Properties
*Predicted based on benzofuran’s planar structure and substituent steric effects.
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzofuran core and various functional groups, contributes to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C24H18Cl2NO5
- Molecular Weight : 470.3 g/mol
The compound features a benzofuran core, a chloro-methoxyphenyl group, and a chlorophenoxy acetamide moiety, which enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key reactions:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
- Introduction of the Chlorinated Methoxyphenyl Group : This step may involve electrophilic aromatic substitution reactions.
- Coupling with Chlorophenoxy Acetamide Moiety : Amide bond formation is facilitated by coupling reagents like EDCI or DCC.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in critical biological pathways. The unique combination of functional groups allows for binding interactions that can modulate enzyme activity or receptor signaling.
Anticancer Properties
Research indicates that derivatives of benzofurans, including this compound, exhibit significant anticancer properties. A study highlighted that compounds with similar structures showed cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | K562 | 5 | Induces apoptosis |
| Example B | HL60 | 0.1 | Inhibits cell replication |
The presence of halogen substituents in the benzofuran ring has been shown to enhance cytotoxicity, suggesting that structural modifications can significantly affect biological activity .
Other Biological Activities
In addition to anticancer effects, this compound may exhibit other pharmacological activities:
- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit inflammatory pathways.
- Antidiabetic Potential : Some derivatives have shown promise in enhancing insulin sensitivity and modulating glucose metabolism .
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer effects of this compound against lung cancer cell lines (A549). The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanism by which this compound affects cancer cells. It was found that the compound inhibits key signaling pathways involved in cell proliferation and survival, particularly targeting the AKT pathway, which is crucial for tumor growth .
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step optimization due to the compound's complex structure. Key steps include:
- Coupling Reactions : Formation of the benzofuran core via cyclization, followed by amide bond formation between the chlorophenoxy acetamide and the benzofuran-carbonyl intermediate .
- Protecting Groups : Selective protection of reactive sites (e.g., methoxy or chloro groups) to prevent side reactions during coupling .
- Catalyst Selection : Use of palladium or copper catalysts for cross-coupling reactions to ensure regioselectivity .
- Purity Control : Intermediate purification via column chromatography or recrystallization to minimize impurities in the final product .
Q. How can researchers confirm the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and confirm the absence of unreacted intermediates .
- X-ray Diffraction (XRD) : For crystallographic validation of the three-dimensional arrangement, particularly to resolve steric clashes in the benzofuran and chlorophenoxy moieties .
- HPLC-MS : To assess purity (>95%) and detect trace impurities from incomplete reactions .
Q. What preliminary assays are recommended to evaluate biological activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Assays targeting cyclooxygenase (COX) or kinases, given structural similarities to bioactive benzofuran derivatives .
- Cytotoxicity Testing : Use of MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria to explore broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 2-chlorophenoxy with 4-fluorophenoxy) to assess impact on bioactivity .
- Computational Modeling : Docking studies using software like AutoDock to predict binding affinities with targets such as COX-2 or β-tubulin .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the chloro-methoxyphenyl carbonyl) for target engagement .
Q. What strategies resolve contradictions in reported bioactivity across studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., pH, incubation time) to minimize variability .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .
- Comparative SAR Analysis : Cross-reference analogs (e.g., from and ) to isolate substituent-specific effects on activity .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes to isolate interacting proteins from cell lysates .
- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected (e.g., apoptosis or inflammation markers) .
- Cryo-EM/X-ray Crystallography : Structural analysis of compound-target complexes (e.g., with tubulin or kinases) to map binding sites .
Q. What advanced techniques optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Co-crystallization with counterions (e.g., HCl salts) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes to improve plasma stability and tissue penetration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
